molecular formula C13H14N6O3 B6051731 N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine

N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine

Cat. No. B6051731
M. Wt: 302.29 g/mol
InChI Key: ZHJXVTVBIMXAPB-UHFFFAOYSA-N
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Description

N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine, also known as DMPG-NP, is a small molecule inhibitor that has been extensively studied for its potential in treating various diseases.

Mechanism of Action

N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine works by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. In cancer cells, N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine inhibits the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix and the invasion of cancer cells. In inflammation, N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine inhibits the activity of nuclear factor-kappa B, which is involved in the expression of pro-inflammatory cytokines. In neurodegenerative diseases, N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine protects neurons from oxidative stress by inhibiting the activity of reactive oxygen species and increasing the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine inhibits cell proliferation, induces apoptosis, and inhibits the invasion and migration of cancer cells. In inflammation, N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine reduces the expression of pro-inflammatory cytokines, inhibits the activation of immune cells, and reduces tissue damage. In neurodegenerative diseases, N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine protects neurons from oxidative stress, reduces inflammation, and improves cognitive function.

Advantages and Limitations for Lab Experiments

N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has several advantages for lab experiments, including its small size, high solubility, and low toxicity. However, N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine also has some limitations, including its instability in aqueous solutions and its potential for non-specific binding to proteins.

Future Directions

There are several future directions for the research and development of N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine. One direction is to optimize the synthesis method to improve the yield and purity of N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine in vivo to determine its efficacy and safety. Additionally, further research is needed to investigate the potential of N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine in treating various diseases and to identify new targets for N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine inhibition.

Synthesis Methods

The synthesis of N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine involves a four-step process that starts with the reaction of 3-nitrobenzylamine with ethyl acetoacetate in the presence of sodium ethoxide to form 3-nitrophenyl-5,6-dimethyl-4-oxo-2-pyridinecarboxylate. This intermediate is then reacted with guanidine hydrochloride in the presence of sodium ethoxide to form DMPG-NH2. The final step involves the reaction of DMPG-NH2 with 3-nitrobenzyl bromide in the presence of sodium ethoxide to form N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine.

Scientific Research Applications

N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been extensively studied for its potential in treating various diseases, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has shown promising results in inhibiting the growth and metastasis of cancer cells. In inflammation research, N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines. In neurodegenerative disease research, N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been shown to protect neurons from oxidative stress and prevent neuronal death.

properties

IUPAC Name

2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-1-(3-nitrophenyl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O3/c1-7-8(2)15-13(17-11(7)20)18-12(14)16-9-4-3-5-10(6-9)19(21)22/h3-6H,1-2H3,(H4,14,15,16,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJXVTVBIMXAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N=C(N)NC2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(NC1=O)/N=C(\N)/NC2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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